Ergosta-5,22-dien-3beta-ol, commonly known as brassicasterol, is a 28-carbon sterol with the molecular formula and a molecular weight of 398.66 g/mol. It is characterized by its hydroxyl functional group at the 3-position and a double bond between carbons 5 and 22. This compound is primarily synthesized by various unicellular algae and certain terrestrial plants, such as canola and rape, and serves as an important biomarker for algal presence in environmental studies . Ergosta-5,22-dien-3beta-ol exhibits a density of approximately 1.0 g/cm³ and has a high boiling point of around 488.7 °C, indicating its stability at elevated temperatures .
These reactions are pivotal in its biological function and potential applications in pharmaceuticals.
Ergosta-5,22-dien-3beta-ol exhibits various biological activities that have garnered research interest:
The synthesis of ergosta-5,22-dien-3beta-ol can be achieved through various methods:
Ergosta-5,22-dien-3beta-ol has several practical applications:
Recent studies have focused on the interaction of ergosta-5,22-dien-3beta-ol with various biological targets:
Ergosta-5,22-dien-3beta-ol shares structural similarities with several other sterols. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Ergosterol | Precursor to brassicasterol; common fungal sterol | More widely studied for antifungal properties | |
| Sitosterol | Plant sterol found in many vegetable oils | Higher carbon count; more common in diet | |
| Campesterol | Found in plant membranes | Similar structure; less bioactive than brassicasterol | |
| Stigmasterol | Present in various plants; associated with cholesterol lowering | Different saturation pattern; more prevalent in food sources |
The uniqueness of ergosta-5,22-dien-3beta-ol lies in its specific structural features that confer distinct biological activities compared to other sterols. Its ability to act as both an antimicrobial agent and a potential anti-cancer compound sets it apart from many similar compounds. Furthermore, its role as a biomarker for algal activity enhances its ecological significance.
Ergosta-5,22-dien-3beta-ol demonstrates significant activity against androgen receptor signaling pathways in prostate cancer models. Research conducted on human prostate cancer cell lines has revealed that this compound exhibits potent anti-proliferative effects through direct modulation of androgen receptor activity.
In androgen-sensitive LNCaP prostate cancer cells, ergosta-5,22-dien-3beta-ol displayed an IC50 value of 8.44 μM after 72 hours of treatment, demonstrating significant growth inhibition [1] [2]. Similarly, in androgen-insensitive DU-145 prostate cancer cells, the compound showed an IC50 value of 7.46 μM, indicating its effectiveness against both androgen-dependent and androgen-independent prostate cancer cell lines [1] [2].
The mechanism of action involves direct competition with testosterone for androgen receptor binding sites [3]. Molecular dynamic simulations have revealed that ergosta-5,22-dien-3beta-ol exhibits structural similarity to testosterone and 5α-dihydrotestosterone, allowing it to interact with androgen receptors in a similar binding mode [4]. This structural resemblance enables the compound to function as an androgen receptor antagonist, effectively blocking the proliferative signals typically mediated by endogenous androgens.
The compound's anti-proliferative effects are particularly significant in the context of castration-resistant prostate cancer, where tumor cells have developed mechanisms to survive under androgen deprivation therapy. Studies have shown that ergosta-5,22-dien-3beta-ol can suppress bladder carcinogenesis through androgen signaling inhibition, with its metabolite brassicasterol contributing to this effect through its antagonistic action on androgen receptors [5].
The cellular response to ergosta-5,22-dien-3beta-ol treatment involves caspase-3 activation and apoptotic cell death induction in both LNCaP and DU-145 cell lines. This pro-apoptotic activity was observed at concentrations ranging from 6.25 to 50 μM, with significant increases in caspase-3 activity detected across all tested doses [1] [2]. The compound also induced genomic DNA damage as determined by COMET assay, with significant increases in tail DNA and tail moment values compared to untreated controls [1] [2].
Ergosta-5,22-dien-3beta-ol exhibits dual inhibitory effects on the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which represents a critical mechanism for its anti-cancer activity. The compound demonstrates the ability to simultaneously target multiple components of the AKT signaling cascade while inducing apoptotic cell death through various molecular pathways.
In breast cancer models, ergosta-5,22-dien-3beta-ol significantly inhibited the AKT/glycogen synthase kinase-3beta (GSK-3β)/β-catenin pathway in MCF-7 and MDA-MB-231 cell lines [6] [7]. The compound suppressed AKT phosphorylation, leading to decreased GSK-3β phosphorylation and subsequent destabilization of β-catenin. This resulted in reduced β-catenin nuclear translocation and decreased transcriptional activity of Wnt-responsive genes [6] [7].
The dual AKT pathway inhibition mechanism involves multiple downstream effectors. In hepatocellular carcinoma HepG2 cells, ergosterol peroxide treatment at 23 μM concentration significantly decreased phosphorylated AKT (pAKT) levels in both concentration- and time-dependent manners [8]. Simultaneously, the compound reduced c-Myc protein expression, which is a key oncogenic transcription factor normally stabilized by AKT signaling [8].
The apoptotic induction mechanism involves activation of the Foxo3-mediated cell death pathway. Ergosta-5,22-dien-3beta-ol stimulated Foxo3 transcription factor activity by inhibiting its upstream inhibitors pAKT and c-Myc [8]. This activation led to increased expression of pro-apoptotic proteins including Puma and Bax, which are direct transcriptional targets of Foxo3 [8]. The compound also induced autophagy through LC-3B upregulation, suggesting multiple cell death pathways are activated simultaneously [8].
The compound's effects on cell cycle progression involve G1/S checkpoint arrest. In HepG2 cells, treatment with ergosterol peroxide at 2 μg/ml concentration for 24 hours resulted in increased accumulation of cells in the G1 phase, with a corresponding decrease in S and G2 phases [8]. This cell cycle arrest was associated with reduced colony formation capacity and decreased cell migration in wound healing assays [8].
Mitochondrial dysfunction plays a central role in the apoptotic mechanism. Studies in triple-negative breast cancer models demonstrated that ergosta-5,22-dien-3beta-ol reduces mitochondrial membrane potential (MMP) and disrupts cellular respiration exclusively in cancer cells [9]. The compound significantly decreased basal oxygen consumption rate (OCR), ATP production, and maximal respiration, confirming impairment of the electron transport chain and diminished bioenergetic capacity [9].
Ergosta-5,22-dien-3beta-ol and its derivatives demonstrate significant anti-mycobacterial activity against Mycobacterium tuberculosis complex organisms. The compound's antimicrobial properties have been extensively studied using various testing systems and methodologies, revealing potent activity against both drug-sensitive and drug-resistant strains.
The most potent anti-mycobacterial activity was observed with ergosterol-5,8-endoperoxide, a derivative of ergosta-5,22-dien-3beta-ol. In radiorespirometric bioassays against Mycobacterium tuberculosis, this compound exhibited a minimum inhibitory concentration (MIC) of 1 μg/ml, making it significantly more active than the parent ergosterol compound, which showed an MIC greater than 128 μg/ml [10] [11]. The acetate derivative of ergosterol-5,8-endoperoxide demonstrated an MIC of 8 μg/ml, indicating that specific structural modifications can modulate antimicrobial potency [10].
The anti-mycobacterial activity of ergosterol peroxide has been confirmed through multiple testing systems, although results vary depending on the methodological approach employed. When tested against Mycobacterium tuberculosis H37Rv ATCC 27294 strain using the BACTEC 460TB system, ergosterol peroxide demonstrated significant activity [12] [13]. However, the same compound showed reduced activity when evaluated using the BACTEC MGIT 960 system, which was attributed to the faster growth rate of the organism in the newer system's medium [12] [13].
The mechanism of anti-mycobacterial activity involves multiple cellular targets. Studies using antimycobacterial steroids and long-chain alcohols revealed that ergosterol peroxide produced significantly greater inhibition than corresponding steroids [14]. The activity appears to be related to the compound's ability to disrupt mycobacterial cell membrane integrity and interfere with essential metabolic processes [14].
Structural activity relationships have been established for ergosta-5,22-dien-3beta-ol derivatives against mycobacterial targets. The presence of the endoperoxide bridge in ergosterol-5,8-endoperoxide appears to be critical for maximum antimicrobial activity, as demonstrated by the significantly reduced activity of ergosterol derivatives lacking this functional group [10]. The phytyl moiety also appears to be important for optimal activity, as indicated by studies on isoprene long-chain alcohols with antimycobacterial properties [14].
The compound's selectivity for mycobacterial targets has been demonstrated through differential activity testing. While ergosterol peroxide showed potent activity against Mycobacterium tuberculosis, it demonstrated no significant activity against Staphylococcus aureus ATCC strains, indicating specificity for mycobacterial targets rather than broad-spectrum antimicrobial activity [12] [13].
Concentration-dependent effects have been observed across multiple studies. In comprehensive antimycobacterial screening, ergosterol peroxide demonstrated MIC values ranging from 1 to 8 μg/ml depending on the specific derivative and testing conditions [10] [11]. The compound's activity was maintained across different mycobacterial strains, including both Mycobacterium tuberculosis and Mycobacterium avium complex organisms [14].